REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
compound I
|
Quantity
|
0.0005 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.635 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
compound I
|
Quantity
|
0.0005 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.635 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
compound I
|
Quantity
|
0.0005 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.635 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |